molecular formula C4H10BNO3 B14137482 (1-Acetamidoethyl)boronic acid CAS No. 173860-22-5

(1-Acetamidoethyl)boronic acid

Cat. No.: B14137482
CAS No.: 173860-22-5
M. Wt: 130.94 g/mol
InChI Key: LGJOLKUWBFJTBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Acetamidoethyl)boronic acid is an organic compound that contains a boronic acid functional group. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .

Preparation Methods

The synthesis of (1-Acetamidoethyl)boronic acid typically involves the reaction of an appropriate boronic ester with an acetamidoethyl precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . The reaction conditions are generally mild, and the yields are excellent at low temperatures.

Chemical Reactions Analysis

(1-Acetamidoethyl)boronic acid undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of (1-Acetamidoethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The molecular targets and pathways involved include the formation of boronate esters and the inhibition of specific enzymes through the interaction with their active sites .

Comparison with Similar Compounds

Properties

CAS No.

173860-22-5

Molecular Formula

C4H10BNO3

Molecular Weight

130.94 g/mol

IUPAC Name

1-acetamidoethylboronic acid

InChI

InChI=1S/C4H10BNO3/c1-3(5(8)9)6-4(2)7/h3,8-9H,1-2H3,(H,6,7)

InChI Key

LGJOLKUWBFJTBQ-UHFFFAOYSA-N

Canonical SMILES

B(C(C)NC(=O)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.